molecular formula C12H16ClNO2 B2982011 Tert-butyl 3-amino-4-chloro-2-methylbenzoate CAS No. 2248317-97-5

Tert-butyl 3-amino-4-chloro-2-methylbenzoate

Cat. No. B2982011
CAS RN: 2248317-97-5
M. Wt: 241.72
InChI Key: RBXXWNSBBLCIAJ-UHFFFAOYSA-N
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Description

“Tert-butyl 3-amino-4-chloro-2-methylbenzoate” is a complex organic compound. It contains a tert-butyl group, which is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The compound also contains an amino group, a chloro group, and a methylbenzoate group .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyl esters . Aqueous phosphoric acid is an effective, environmentally benign, selective, and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .


Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .


Chemical Reactions Analysis

The tert-butyl group in the compound can undergo various chemical reactions. For instance, it can be oxidized to form primary alcohols . The tert-butyl esters can be converted to other functional groups . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

Mechanism of Action

The mechanism of action of “Tert-butyl 3-amino-4-chloro-2-methylbenzoate” would depend on its specific use. For instance, in the case of tert-butyl esters, the tert-butyl carbamate becomes protonated, and loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine .

Future Directions

The future directions in the research and application of “Tert-butyl 3-amino-4-chloro-2-methylbenzoate” could involve its use as a potential functional group in strategic synthetic planning for complex molecular architectures . This could open up new possibilities in the field of organic synthesis.

properties

IUPAC Name

tert-butyl 3-amino-4-chloro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-7-8(5-6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXXWNSBBLCIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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